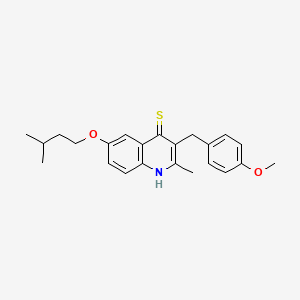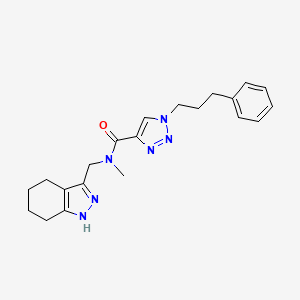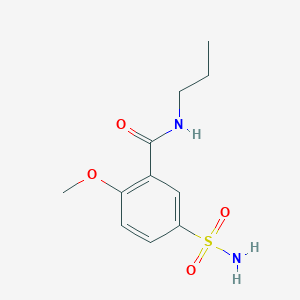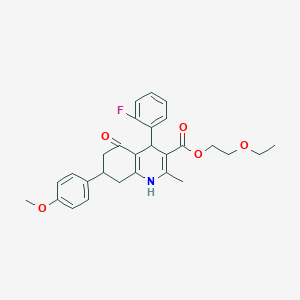![molecular formula C21H23NO4 B4981051 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4981051.png)
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione, also known as GSK-3β inhibitor VIII, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione inhibits 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, such as the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Inhibition of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ by 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, such as the induction of cell cycle arrest, apoptosis, and differentiation, as well as the inhibition of inflammation and oxidative stress. These effects have been observed in various cell lines and animal models, suggesting its potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione has several advantages for lab experiments, such as its high potency and selectivity for 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability in physiological conditions.
Direcciones Futuras
The potential therapeutic applications of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione are still being explored, and there are several future directions that could be pursued. These include the development of more potent and selective 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ inhibitors, the investigation of its effects on other signaling pathways and cellular processes, the evaluation of its efficacy in clinical trials, and the identification of biomarkers for patient selection and monitoring. Additionally, the use of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione as a tool for studying the role of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ in various diseases could provide valuable insights into disease mechanisms and potential therapeutic targets.
Métodos De Síntesis
The synthesis of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione involves a series of chemical reactions, including the condensation of 3,4-dimethoxybenzaldehyde and 2-(2-bromoethyl)-1H-pyrrole-5-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride and the subsequent benzyl protection with benzyl chloride. The final product can be obtained through a deprotection reaction with hydrogen chloride in methanol.
Aplicaciones Científicas De Investigación
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3β (3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ), an enzyme that plays a critical role in various cellular processes, such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of 3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedioneβ has been shown to have therapeutic effects in various diseases.
Propiedades
IUPAC Name |
3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-18-9-8-16(13-19(18)26-2)10-11-22-20(23)14-17(21(22)24)12-15-6-4-3-5-7-15/h3-9,13,17H,10-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPCKSMTMJOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(1-naphthyl)-1,3-thiazol-2-yl]morpholine hydrochloride](/img/structure/B4980986.png)
![N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)methanesulfonamide](/img/structure/B4980988.png)

![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-4-piperidinecarboxylate](/img/structure/B4981005.png)
![3,3-dimethyl-10-pentanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4981015.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B4981017.png)

![3-{[(3-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4981031.png)

![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)
